![molecular formula C6H8O4 B3028910 1,6:2,3-Dianhydro-beta-d-mannopyranose CAS No. 3868-03-9](/img/structure/B3028910.png)
1,6:2,3-Dianhydro-beta-d-mannopyranose
Overview
Description
1,6:2,3-Dianhydro-beta-D-mannopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 3868-03-9 and a linear formula of C6H8O4 .
Synthesis Analysis
The synthesis of 1,6:2,3-Dianhydro-beta-d-mannopyranose involves a step of activating the compound A (D-glucose), which leads to the formation of compound B. This is followed by a step of acylation of compound B, and then a step of cyclization of compound C, obtained at the end of the preceding step, in an alcohol/alcoholate mixture under anhydrous conditions .Molecular Structure Analysis
The IUPAC name of 1,6:2,3-Dianhydro-beta-d-mannopyranose is (1R,2R,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.0(2,4)]nonan-5-ol . Its InChI Code is 1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2/t2-,3-,4+,5+,6-/m1/s1 and the InChI key is RXDFVNWKKAAOSK-RWOPYEJCSA-N .Chemical Reactions Analysis
The minor products in the 1,6:2,3-series resulted from migration of the tetrahydropyran oxygen (D - gulo) or the oxirane oxygen (D - manno), or from nucleophilic substitution with retention of configuration (D - manno). The structure of most of the rearranged products was verified by X-ray crystallography .Physical And Chemical Properties Analysis
1,6:2,3-Dianhydro-beta-d-mannopyranose is a white to light yellow solid . It has a molecular weight of 144.13 .Scientific Research Applications
Chemical Biology
Chemical biology investigates the interactions between small molecules and biological systems. 1,6:2,3-Dianhydro-beta-d-mannopyranose serves as a probe to study carbohydrate-binding proteins (lectins), enzymes, and carbohydrate-based receptors. Understanding these interactions informs drug design, diagnostics, and therapeutic strategies.
References:
- Karban, J., Císařová, I., Strašák, T., Červenková Šťastná, L., & Sýkora, J. (2012). Skeletal rearrangements resulting from reactions of 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses with diethylaminosulphur trifluoride. Organic & Biomolecular Chemistry, 10(2), 396–403
- 1,6:2,3-Dianhydro-beta-D-mannopyranose. Chemical Source
- Supplementary Information: Karban, J., et al. (2012). Organic & Biomolecular Chemistry
- Aladdin Scientific. 1,6:2,3-Dianhydro-β-D-mannopyranose
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is a biochemical reagent used in life science research
Mode of Action
It’s known that the major products yielded by the 1,6:2,3-dianhydropyranoses are compounds arising from nucleophilic substitution . The configuration at C4 can either be retained or inverted, or there can be migration from C6 . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.
properties
IUPAC Name |
(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFVNWKKAAOSK-RWOPYEJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(O3)C(O1)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H](O3)[C@H](O1)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6:2,3-Dianhydro-beta-d-mannopyranose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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